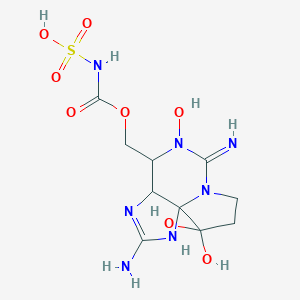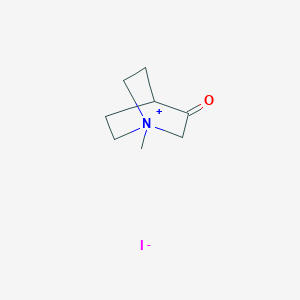
2,6-Dimethylpiperidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6-Dimethylpiperidine derivatives involves various chemical reactions, including the use of diastereomeric lactams, which are derived from (R)-(-)-phenylglycinol. Through a process of diastereoselective C-2 alkylation and subsequent reduction, (+) and (-) trans-2,6-dimethylpiperidines have been prepared, showcasing the importance of stereochemistry in the synthesis of these compounds (Fréville et al., 1997).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylpiperidine derivatives has been extensively studied. For example, the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, was determined using X-ray diffraction, revealing a flattened-chair conformation with the side methyl groups in an axial position, providing insights into the structural characteristics of similar compounds (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Dimethylpiperidine derivatives are diverse. For instance, the photochemical dimerization of 2-aminopyridines in hydrochloric acid solution has been shown to lead to the formation of 1,4-dimers, indicating the reactivity of these compounds under specific conditions (Taylor & Kan, 1963). This highlights the complex chemical behavior and potential for varied reactions involving 2,6-Dimethylpiperidine hydrochloride.
Physical Properties Analysis
The physical properties of 2,6-Dimethylpiperidine hydrochloride, such as hydrogen bonding, basicity, and spectroscopic properties, have been analyzed through various methods. For instance, the study of N,N′-dimethylpiperazine betaines and their hydrohalides provided insights into their crystal structure, hydrogen bonding, and basicity, as well as their spectroscopic properties, demonstrating the compound's interaction with halides and its spectroscopic characteristics (Dega‐Szafran et al., 2002).
Chemical Properties Analysis
The chemical properties of 2,6-Dimethylpiperidine hydrochloride, including its reactivity and interaction with other chemical entities, are critical for its application in synthesis. The study on the complexation in situ of various piperidine and pyrrolidin derivatives with rhodium(II) tetracarboxylates provided valuable information on the compound's chemical behavior and chiral recognition capabilities, showcasing its potential in the field of chiral synthesis and complexation studies (Sadlej & Jaźwiński, 2021).
Wissenschaftliche Forschungsanwendungen
Proton Magnetic Resonance Studies
2,6-Dimethylpiperidine hydrochloride has been studied through proton magnetic resonance (PMR) spectroscopy. Such studies have been crucial in confirming the configurations of bases like cis- and trans-2,6-dimethylpiperidine, as demonstrated by Booth, Little, and Feeney (1968) in their research published in Tetrahedron (Booth, Little, & Feeney, 1968).
Ganglionic Blocking Properties
Research by Vidal-Beretervide et al. (1966) has explored the ganglionic blocking actions of various methylpiperidines, including 2,6-dimethylpiperidine. They found that compounds like 2,6-dimethylpiperidine exhibit significant potency in this regard, highlighting its potential use in ganglionic blocking (Vidal-Beretervide et al., 1966).
Asymmetric Synthesis
The asymmetric synthesis of (+) and (−) trans-2,6-dimethylpiperidines has been a subject of study. Researchers like Fréville et al. (1997) have developed methods to prepare these compounds from diastereomeric lactams, showcasing the chemical versatility and potential applications in synthesis (Fréville et al., 1997).
Binding Protein Identification
In the field of bioorganic chemistry, Chang et al. (2011) identified prohibitin as a binding protein to 2,6-dimethylpiperidine derivatives. This discovery, published in Bioorganic & Medicinal Chemistry Letters, opens up avenues for further biochemical and pharmacological studies (Chang et al., 2011).
Chemical Synthesis and Modification
The chemical synthesis and modification of 2,6-dimethylpiperidine hydrochloride have been extensively studied, leading to the development of various compounds with potential therapeutic applications. For instance, Hicks and Huang (1983) demonstrated the synthesis of labeled pirmenol hydrochloride using 2,6-dimethylpiperidine (Hicks & Huang, 1983).
Carbonylation Studies
Studies like those conducted by Wang et al. (2018) have explored the carbonylation of compounds involving 2,6-dimethylpiperidine, revealing insights into the complex chemical reactions and potential industrial applications (Wang et al., 2018).
Safety And Hazards
2,6-Dimethylpiperidine is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
2,6-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXCVQZZVVOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
504-03-0 (Parent) | |
| Record name | 2,6-Lupetidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpiperidine hydrochloride | |
CAS RN |
5072-45-7 | |
| Record name | 2,6-Lupetidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC165664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-DIMETHYLPIPERIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)




![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)







